Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate
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Overview
Description
Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate is an organic compound with the molecular formula C14H18O4 It is an ester derivative of eugenol, a naturally occurring compound found in clove oil
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate typically involves the reaction of eugenol with ethyl chloroacetate in the presence of a base such as anhydrous potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures (around 80°C) for 24 hours . This reaction results in the formation of the ester linkage between the eugenol and ethyl chloroacetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peroxycarboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetates.
Scientific Research Applications
Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it inhibits the activity of monoamine oxidase enzymes (MAO-A and MAO-B), which are involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine . This inhibition leads to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and other neurological disorders.
Comparison with Similar Compounds
Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate can be compared with other similar compounds, such as:
Ethyl (2-methylphenoxy)acetate: Another ester derivative with different substituents on the phenoxy ring.
4-allyl-2-methoxyphenyl acetate: A compound with a similar structure but different ester linkage.
2-(4-allyl-2-methoxyphenoxy)acetohydrazide: A derivative with a hydrazide group instead of an ester group.
Properties
IUPAC Name |
ethyl 2-(2-methoxy-4-prop-2-enylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-6-11-7-8-12(13(9-11)16-3)18-10-14(15)17-5-2/h4,7-9H,1,5-6,10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZOOFUMYCULCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)CC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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